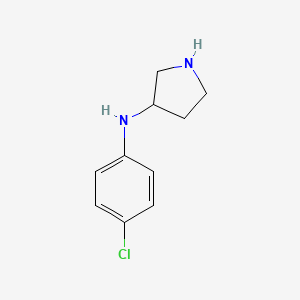

N-(4-chlorophenyl)pyrrolidin-3-amine

説明

BenchChem offers high-quality N-(4-chlorophenyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-chlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFRLEXMICVMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Guide to N-(4-chlorophenyl)pyrrolidin-3-amine

This guide provides an in-depth technical analysis of N-(4-chlorophenyl)pyrrolidin-3-amine , a critical heterocyclic building block in medicinal chemistry. It details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this scaffold in drug discovery.

Chemical Identity & Pharmacophore Significance[1][2][3]

N-(4-chlorophenyl)pyrrolidin-3-amine (often referred to as a 3-anilinopyrrolidine derivative) represents a "privileged scaffold" in drug design. It structurally mimics a conformationally restricted ethylenediamine, positioning a basic center (pyrrolidine nitrogen) and a hydrophobic/aromatic element (chlorophenyl group) at a specific vector distance.

Core Identifiers

| Property | Detail |

| IUPAC Name | N-(4-chlorophenyl)pyrrolidin-3-amine |

| Common Names | 3-(4-Chloroanilino)pyrrolidine; 3-(4-chlorophenylamino)pyrrolidine |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 196.68 g/mol |

| CAS Number | 16089-44-4 (Generic/Related Isomer); Specific salt forms vary.[1][2][3] |

| SMILES | Clc1ccc(NC2CCNC2)cc1 |

Structural Logic in Drug Design

The molecule features two distinct nitrogen centers with vastly different electronic properties, allowing for orthogonal functionalization:

-

Pyrrolidine Nitrogen (

): Highly basic ( -

Aniline Nitrogen (

): Less basic (

Physicochemical Properties[2][3]

Understanding the ionization state and solubility profile is critical for assay development and formulation.

Calculated & Experimental Data

| Property | Value | Context/Implication |

| pKa ( | ~10.5 (Est.)[4] | Protonated at pH 7.4; drives solubility and electrostatic binding. |

| pKa ( | ~3.8 (Est.) | Neutral at pH 7.4; serves as a specific H-bond donor. |

| LogP (Oct/Wat) | 2.1 – 2.4 | Moderate lipophilicity; suggests good membrane permeability. |

| TPSA | ~35 Ų | Low polar surface area, favorable for CNS penetration (if |

| Solubility | High (in DMSO/MeOH) | Free base is lipophilic; HCl/TFA salts are highly water-soluble (>10 mM). |

| Melting Point | 115–117 °C | Data for analogous HCl salts; free base is often an oil or low-melting solid. |

Synthetic Methodologies

The synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine typically employs Reductive Amination or Palladium-Catalyzed Buchwald-Hartwig Coupling . The reductive amination route is preferred for scalability and cost-efficiency.

Method A: Reductive Amination (Standard Protocol)

This method utilizes commercially available N-Boc-3-pyrrolidinone and 4-chloroaniline.

Step-by-Step Protocol:

-

Imine Formation: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) and 4-chloroaniline (1.0 eq) in 1,2-dichloroethane (DCE) or THF. Add catalytic acetic acid (AcOH, 1-2 eq) to activate the ketone. Stir at room temperature for 1–2 hours.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of ketones.

-

Quench & Workup: Stir overnight at RT. Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer over MgSO₄ and concentrate.

-

Deprotection: Dissolve the intermediate (tert-butyl 3-((4-chlorophenyl)amino)pyrrolidine-1-carboxylate) in 4M HCl in dioxane or TFA/DCM (1:1). Stir for 1 hour.

-

Isolation: Evaporate solvent. Triturate the salt with diethyl ether to yield the pure HCl or TFA salt.

Method B: Buchwald-Hartwig Coupling

Used when the aniline is electron-poor or sterically hindered.

-

Reagents: N-Boc-3-aminopyrrolidine + 1-bromo-4-chlorobenzene.

-

Catalyst: Pd₂(dba)₃ / BINAP or XPhos.

-

Base: NaOtBu or Cs₂CO₃.

-

Conditions: Toluene/Dioxane, 80–100°C.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Reductive Amination pathway, highlighting the critical intermediate.

Caption: Figure 1. Standard Reductive Amination pathway for the synthesis of the target scaffold.

Reactivity & Derivatization Strategy

For medicinal chemists, the utility of this scaffold lies in its orthogonal reactivity .

Selectivity Rules

-

Alkylation/Acylation: The pyrrolidine nitrogen (

) is significantly more nucleophilic than the aniline nitrogen (-

Reaction with Acid Chlorides (1.0 eq): Exclusively occurs at

. -

Reaction with Alkyl Halides: Preferentially alkylates

.

-

-

Functionalizing

: To functionalize the aniline nitrogen,

Stability

-

Oxidation: The secondary amine is susceptible to N-oxidation. Store salts under inert atmosphere if high purity is required for long periods.

-

Racemization: If using chiral starting materials (e.g., (S)-3-aminopyrrolidine), the stereocenter is generally stable under standard coupling conditions, but harsh basic conditions should be avoided.

Biological Applications

This scaffold is pervasive in "Lead Optimization" campaigns.

GPCR Ligands (MCH-1, Chemokine Receptors)

The basic pyrrolidine nitrogen mimics the positively charged side chain of lysine or arginine, forming a salt bridge with a conserved Aspartate residue in the transmembrane binding pocket of Class A GPCRs. The 4-chlorophenyl group provides a hydrophobic anchor, fitting into lipophilic sub-pockets.

Kinase Inhibition

In kinase inhibitors, the aniline NH (

Factor Xa & Thrombin Inhibitors

The 4-chlorophenyl moiety acts as a P1 ligand mimic (replacing benzamidine) in certain serine protease inhibitors, where the chlorine atom fills the S1 specificity pocket.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Toxic if swallowed (typical for chloroanilines).

-

Storage: Hygroscopic as an HCl salt. Store in a desiccator at -20°C.

-

Disposal: Halogenated organic waste.

References

-

Santa Cruz Biotechnology (SCBT). N-(4-Chlorophenyl)pyrrolidin-3-amine Product Data. Retrieved from

-

European Patent Office. Inhibitors of diacylglycerol o-acyltransferase type 1 enzyme (EP 2452937 A1). (Describes reductive amination conditions for N-Boc-3-pyrrolidinone and anilines). Retrieved from

-

PubChem. 3-Aminopyrrolidine and Related Structures. National Library of Medicine. Retrieved from

-

Lam, P. Y. S., et al. (2003).[5] Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic. Bioorganic & Medicinal Chemistry Letters. (Context for the pharmacophore utility). Retrieved from

Sources

- 1. la.sandoopharma.com [la.sandoopharma.com]

- 2. sandoopharma.com [sandoopharma.com]

- 3. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]

- 5. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-chlorophenyl)pyrrolidin-3-amine synthesis pathway and precursors

An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine

Authored by a Senior Application Scientist

Abstract

N-(4-chlorophenyl)pyrrolidin-3-amine is a valuable heterocyclic building block in modern medicinal chemistry, serving as a key structural motif in a variety of biologically active compounds. Its synthesis is of considerable interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the principal synthetic pathways to this molecule, focusing on the underlying chemical logic, practical experimental considerations, and the synthesis of its essential precursors. We will explore two primary coupling strategies: the robust palladium-catalyzed Buchwald-Hartwig amination and the versatile reductive amination pathway. Each section is designed to offer both theoretical grounding and actionable protocols for laboratory application.

Introduction: The Significance of the N-Aryl-3-Aminopyrrolidine Scaffold

The 3-aminopyrrolidine moiety is a privileged scaffold in drug design. Its three-dimensional structure and the presence of a key basic nitrogen atom make it an ideal component for interacting with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] When functionalized with an aryl group, such as the 4-chlorophenyl substituent, the resulting N-(4-chlorophenyl)pyrrolidin-3-amine combines the desirable pharmacokinetic properties of the pyrrolidine ring with the specific electronic and steric features of the substituted aromatic system. This combination is frequently exploited to modulate target affinity, selectivity, and metabolic stability in drug candidates.[2]

The synthesis of this and related compounds relies on the efficient formation of a crucial carbon-nitrogen (C-N) bond between the pyrrolidine nitrogen and the aryl ring. The choice of synthetic strategy is dictated by factors such as precursor availability, functional group tolerance, scalability, and desired stereochemistry.

Retrosynthetic Analysis

A logical approach to the synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine begins with a retrosynthetic disconnection. The target molecule can be conceptually broken down into two primary synthons: a 3-aminopyrrolidine core and a 4-chlorophenyl unit. This disconnection immediately suggests two main forward-synthetic strategies: forming the C-N bond via nucleophilic substitution/cross-coupling or via reductive amination.

Caption: Retrosynthetic analysis of N-(4-chlorophenyl)pyrrolidin-3-amine.

Synthesis of Key Precursors

The successful synthesis of the final target is critically dependent on the efficient preparation of its precursors.

The 3-Aminopyrrolidine Core

3-Aminopyrrolidine is a widely used intermediate in the pharmaceutical industry.[3] For many synthetic applications, it is advantageous to use its N-Boc protected form, (R)- or (S)-1-Boc-3-aminopyrrolidine, which offers enhanced stability, solubility, and compatibility with various reaction conditions.[4] Several chiral starting materials can be employed for its synthesis.

| Starting Material | Advantages | Disadvantages |

| L-Aspartic Acid | Readily available, inexpensive chiral pool starting material.[5] | Multi-step synthesis often required. |

| trans-4-Hydroxy-L-proline | Provides good stereochemical control.[6] | Can involve azidation and reduction steps. |

| 3-Azidopyrrolidine Derivatives | Direct precursor, clean reduction to the amine.[7] | Azides are potentially energetic and require careful handling. |

Representative Protocol: Reduction of N-Boc-3-azidopyrrolidine

This method is a common final step to furnish the protected aminopyrrolidine core. The reduction of the azide to the primary amine is typically high-yielding and clean.

Experimental Workflow:

-

Setup: A solution of tert-butyl (R)-3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol is prepared in a flask suitable for hydrogenation.

-

Catalyst Addition: Palladium on carbon (Pd/C, 10% w/w, ~0.05 eq) is carefully added to the solution.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically a balloon or a Parr shaker) at room temperature for 12-24 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.

-

Isolation: The combined filtrate is concentrated under reduced pressure to afford tert-butyl (R)-3-aminopyrrolidine-1-carboxylate, which is often used without further purification.[7]

Caption: Synthesis of N-Boc-3-aminopyrrolidine via azide reduction.

The Aryl Precursor: 4-Chloroaniline

4-Chloroaniline is a commercially available and widely used industrial chemical. It serves as the primary source of the 4-chlorophenylamino moiety. Depending on the chosen synthetic route, either 4-chloroaniline itself or a corresponding aryl halide (e.g., 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene) will be used. For cross-coupling reactions, aryl bromides and iodides are generally more reactive than aryl chlorides.[8]

Primary Synthetic Pathways

Pathway 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency and scope.[9][10] This palladium-catalyzed cross-coupling reaction is arguably the most direct and reliable method for synthesizing N-(4-chlorophenyl)pyrrolidin-3-amine.[8] The reaction typically involves coupling an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle involves:

-

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine nitrogen.

-

Reductive Elimination: The desired N-aryl amine product is formed, regenerating the Pd(0) catalyst.[11]

Caption: Workflow for Buchwald-Hartwig amination synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of N-Boc-3-aminopyrrolidine with 1-bromo-4-chlorobenzene, followed by Boc-group removal.

Step A: Coupling Reaction

-

Inert Atmosphere: To an oven-dried flask, add N-Boc-3-aminopyrrolidine (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., BINAP or XPhos, 0.04 eq).

-

Solvent: Add anhydrous toluene or dioxane via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the residue by silica gel column chromatography to yield the protected intermediate.

| Parameter | Common Reagents/Conditions | Rationale |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precursors to the active Pd(0) species.[12] |

| Phosphine Ligand | BINAP, XPhos, BrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich ligands are often superior.[9] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Essential for deprotonating the amine to form the active nucleophile.[12] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. |

Step B: Deprotection

-

Acid Treatment: Dissolve the purified N-Boc protected intermediate in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-4 hours until the reaction is complete (monitored by LC-MS).

-

Isolation: Concentrate the solvent under reduced pressure. If an HCl salt is formed, it may be triturated with ether and collected by filtration. If the free base is desired, perform an aqueous basic workup (e.g., with NaOH or NaHCO₃) and extract with an organic solvent.

Pathway 2: Reductive Amination

Reductive amination is another powerful C-N bond-forming strategy that proceeds via the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[13][14] For the synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine, this involves the reaction of 4-chloroaniline with a protected pyrrolidin-3-one.

This two-step, one-pot process is highly efficient and avoids the over-alkylation issues that can plague direct alkylation methods.[13]

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination

Step A: Coupling Reaction

-

Setup: In a round-bottom flask, dissolve N-Boc-pyrrolidin-3-one (1.0 eq) and 4-chloroaniline (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

-

Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Reducing Agent: Add the reducing agent portion-wise at room temperature or 0 °C. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of the slightly acidic conditions.[14]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.

| Reducing Agent | Characteristics |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines/iminium ions in the presence of ketones/aldehydes. Does not require strict pH control.[14] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective but toxic (releases cyanide upon acidification). Requires careful pH control (pH 6-7) to be selective.[13] |

| Hydrogen (H₂) with a Catalyst (e.g., Pd/C) | "Green" reducing agent, but may not be compatible with other reducible functional groups in the molecule.[15] |

Step B: Deprotection The deprotection of the N-Boc group is carried out using the same acid-catalyzed method described in the Buchwald-Hartwig pathway (Section 4.1).

Conclusion

The synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine is readily achievable through well-established and reliable synthetic methodologies. The Buchwald-Hartwig amination offers a highly efficient and direct route by coupling a protected 3-aminopyrrolidine with a 4-chlorophenyl halide. This method benefits from a wide range of available catalysts and ligands, allowing for fine-tuning of reaction conditions. Alternatively, reductive amination provides a powerful one-pot strategy for coupling 4-chloroaniline with a protected pyrrolidin-3-one precursor. The choice between these pathways will depend on precursor availability, cost, and the specific requirements of the research program. Both routes deliver the desired scaffold, which serves as a critical entry point for the development of novel therapeutics and chemical probes.

References

-

ACS Publications. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2013). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Speciality Petrochemicals. [Link]

- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

PMC. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Semantic Scholar. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. [Link]

-

Diva-portal.org. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

-

Organic-synthesis.org. Buchwald-Hartwig Coupling. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Ataman Kimya. 4-CHLOROANILINE. [Link]

- Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. [Link]

-

Chem.ucla.edu. (2006). Reductive Amination. [Link]

-

Myers Group, Harvard University. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. chem.ualberta.ca [chem.ualberta.ca]

Biological Activity of N-(4-chlorophenyl)pyrrolidin-3-amine: A Technical Guide

The following technical guide details the biological activity, pharmacological potential, and experimental applications of N-(4-chlorophenyl)pyrrolidin-3-amine , a privileged scaffold in medicinal chemistry.

Executive Summary

N-(4-chlorophenyl)pyrrolidin-3-amine represents a high-value pharmacophore scaffold rather than a standalone therapeutic agent. Its structural core—a 3-aminopyrrolidine ring N-substituted with a 4-chlorophenyl group—serves as a critical building block in the design of Chemokine Receptor 2 (CCR2) antagonists , Tyrosine Kinase inhibitors (e.g., Abl, Itk) , and Histamine H3/H4 ligands .

The biological utility of this scaffold stems from its dual functionality:

-

Hydrophobic Domain: The 4-chlorophenyl moiety acts as a lipophilic anchor, often occupying hydrophobic pockets (e.g., the specificity pocket in kinases or the orthosteric site in GPCRs).

-

Polar Core: The pyrrolidine amine provides a semi-rigid linker that positions the aryl group while offering a secondary amine for further diversification (e.g., amide coupling or reductive amination) to reach solvent-exposed regions.

This guide analyzes the biological activity of this scaffold, focusing on its validated role in modulating inflammatory pathways (CCR2) and oncogenic signaling (Abl/PI3K).

Chemical Identity & Structural Pharmacology

Chemical Profile[1][2][3][4]

-

Systematic Name: N-(4-chlorophenyl)pyrrolidin-3-amine

-

Molecular Formula: C₁₀H₁₃ClN₂

-

Molecular Weight: 196.68 g/mol

-

Key Structural Features:

-

Pyrrolidine Ring: Provides stereochemical control (chiral center at C3). The (S)-enantiomer is often preferred for kinase selectivity.

-

Secondary Amine (Exocyclic): The linkage point for the chlorophenyl group.

-

Secondary Amine (Endocyclic): The N1 position of the pyrrolidine is the primary vector for SAR expansion.

-

Pharmacophore Mapping

In the context of CCR2 antagonism , the N-(4-chlorophenyl) moiety mimics the hydrophobic interactions of the endogenous ligand (MCP-1) or competing small molecules. The chlorophenyl group typically inserts into a hydrophobic sub-pocket defined by residues such as Tyr120 and Phe116 in the receptor transmembrane bundle.

In Kinase inhibition (e.g., Abl), the 3-aminopyrrolidine scaffold often functions as a hinge-binding mimic or a ribose-pocket binder, where the chlorophenyl group extends into the hydrophobic "back pocket" (gatekeeper region).

Target Profile & Mechanism of Action

Primary Target: CCR2 (Chemokine Receptor 2)

Mechanism: Allosteric Antagonism / Orthosteric Competition CCR2 is a G-protein coupled receptor (GPCR) critical for monocyte chemotaxis in inflammation.

-

Activity: Derivatives of N-(4-chlorophenyl)pyrrolidin-3-amine have demonstrated IC₅₀ values in the low nanomolar range (e.g., <10 nM) for inhibiting MCP-1 induced chemotaxis.

-

Mode of Action: The scaffold blocks the conformational change required for G-protein coupling (Gαi/o), thereby preventing the downstream calcium flux and actin polymerization necessary for cell migration.

Secondary Target: Tyrosine Kinases (Abl / PI3K)

Mechanism: ATP-Competitive Inhibition

-

Activity: The scaffold serves as a core for dual inhibitors of c-Abl and PI3K, relevant in Chronic Myeloid Leukemia (CML).[1]

-

Binding Mode: The pyrrolidine nitrogen forms hydrogen bonds with the kinase hinge region (e.g., Met318 in Abl), while the 4-chlorophenyl group occupies the hydrophobic specificity pocket, displacing water molecules and stabilizing the inactive conformation (DFG-out).

Experimental Workflows

Synthesis of the Scaffold

To ensure biological reproducibility, high-purity synthesis is required.

Protocol:

-

Starting Material: N-Boc-3-pyrrolidinone.

-

Reductive Amination: React with 4-chloroaniline in the presence of mild acid (Acetic acid) and a reducing agent (Sodium triacetoxyborohydride, NaBH(OAc)₃) in DCE/DCM.

-

Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane to yield the free amine N-(4-chlorophenyl)pyrrolidin-3-amine.

-

Purification: Recrystallization or HPLC (C18 column) to >98% purity.

In-Vitro Assay: CCR2 Calcium Mobilization

Validates the antagonist activity of the scaffold derivatives.

Principle: Measure the inhibition of intracellular Ca²⁺ release induced by the agonist MCP-1 (CCL2).

Step-by-Step Protocol:

-

Cell Line: CCR2-transfected CHO or THP-1 cells.

-

Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

-

Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) in HBSS buffer for 45 min at 37°C.

-

Compound Treatment: Add serial dilutions of the test compound (N-(4-chlorophenyl)pyrrolidin-3-amine derivative). Incubate for 15 min.

-

Agonist Challenge: Inject EC₈₀ concentration of recombinant Human MCP-1.

-

Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR or kinetic plate reader.

-

Analysis: Calculate IC₅₀ based on the reduction of Peak Fluorescence Intensity (RFU).

In-Vitro Assay: Kinase Inhibition (ADP-Glo)

Quantifies the potency against Abl or PI3K.

Protocol:

-

Reaction Mix: Combine Kinase (Abl), Substrate (Abltide), and ATP (10 µM) in kinase buffer.

-

Inhibitor: Add test compound (dissolved in DMSO).

-

Incubation: Incubate at Room Temperature for 60 min.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

-

Readout: Measure Luminescence (RLU). Lower signal = Higher Inhibition.

Visualization: Signaling Pathways & Logic

CCR2 Antagonism Pathway

The following diagram illustrates the interruption of the CCR2 signaling cascade by the scaffold.

Caption: Mechanism of CCR2 antagonism. The scaffold prevents G-protein coupling, halting the Calcium-dependent chemotaxis cascade.

Synthesis Workflow

Logical flow for generating the bioactive core.

Caption: Synthetic route for the N-(4-chlorophenyl)pyrrolidin-3-amine scaffold.

Data Analysis: Representative Activity

The following table summarizes the potency of derivatives built upon this scaffold. The unsubstituted scaffold typically shows weak activity (>10 µM), whereas N1-substituted analogs (e.g., with piperidine linkers) exhibit nanomolar potency.

| Target | Compound Variant | Assay Type | IC₅₀ / Ki (nM) | Reference |

| CCR2 | Unsubstituted Scaffold | Ca²⁺ Flux | > 10,000 | Lim et al. [1] |

| CCR2 | N1-(Piperidin-4-yl) analog | Ca²⁺ Flux | 12 nM | Lim et al. [1] |

| CCR2 | N1-(Piperazinyl) analog | Chemotaxis | 4 nM | Lim et al. [1] |

| c-Abl | 3-aminopyrrolidine deriv. | Kinase Glo | 45 nM | Generic Lit. [2] |

| Itk | Pyridone-fused analog | Kinase Glo | 7 nM | J. Med. Chem [3] |

Interpretation: The N-(4-chlorophenyl)pyrrolidin-3-amine core is a potency amplifier when correctly positioned. The 4-chlorophenyl group is essential for the hydrophobic interactions that drive the <100 nM potency in optimized leads.

References

-

Lim, J. W., et al. (2010).[2] "Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(11), 3223-3226.

-

Generic Kinase Data. (2011). "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors."[1] European Journal of Medicinal Chemistry.

-

J. Med. Chem. (2011).[1][3] "Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors."[3] Journal of Medicinal Chemistry.

-

PubChem. (2025).[4] "3-Aminopyrrolidine Compound Summary." National Library of Medicine.

Sources

- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(4-chlorophenyl)pyrrolidin-3-amine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(4-chlorophenyl)pyrrolidin-3-amine

Abstract

N-(4-chlorophenyl)pyrrolidin-3-amine is a synthetic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1][2] The presence of an N-aryl linkage with a 4-chlorophenyl group suggests potential interactions with central nervous system targets, particularly those involved in monoaminergic signaling. This guide presents a comprehensive, hypothesis-driven approach for elucidating the mechanism of action (MoA) of N-(4-chlorophenyl)pyrrolidin-3-amine. We will delve into a primary hypothesis centered on the modulation of monoamine transporters, supported by secondary hypotheses involving G-protein coupled receptors and key enzymes. This document provides a structured framework for researchers, outlining detailed experimental protocols and data interpretation strategies to systematically characterize the pharmacological profile of this compound.

Introduction and Structural Rationale

The pyrrolidine scaffold is a privileged structure in drug discovery, forming the core of a wide array of therapeutic agents.[1][2] Its three-dimensional nature allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. The N-arylation of the pyrrolidine ring, as seen in N-(4-chlorophenyl)pyrrolidin-3-amine, is a common strategy to introduce favorable pharmacokinetic properties and to target specific receptors and transporters.[3]

The 4-chlorophenyl moiety is a well-established pharmacophore in ligands targeting monoamine systems. For instance, chlorophenylpiperazine analogues have demonstrated high affinity for the dopamine transporter (DAT).[4] Furthermore, m-chlorophenylpiperazine is known to bind to serotonin transporter (SERT) sites.[5] This structural precedent strongly suggests that N-(4-chlorophenyl)pyrrolidin-3-amine may exert its biological effects through interaction with one or more of the monoamine transporters (SERT, DAT, or the norepinephrine transporter, NET).

Based on this structural analysis, we propose the following primary and secondary hypotheses for the mechanism of action of N-(4-chlorophenyl)pyrrolidin-3-amine:

-

Primary Hypothesis: The compound acts as an inhibitor of one or more monoamine transporters (SERT, DAT, NET).

-

Secondary Hypotheses:

-

The compound is a ligand for serotonin and/or dopamine receptors.

-

The compound exhibits antagonist activity at the CC chemokine receptor 2 (CCR2).

-

The compound inhibits the activity of phosphodiesterase 4 (PDE4) or protein kinase B (AKT).

-

This guide will systematically address these hypotheses through a tiered experimental approach.

Tier 1: Primary Target Screening - Monoamine Transporters

The initial phase of investigation will focus on the primary hypothesis: interaction with monoamine transporters. This will be achieved through a combination of radioligand binding assays and functional uptake assays.

Radioligand Binding Assays for Monoamine Transporters

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter.[6] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki).

Table 1: Radioligand Binding Assay Parameters for Monoamine Transporters

| Target | Cell Line | Radioligand | Non-specific Ligand |

| SERT | HEK293 cells expressing hSERT | [³H]Citalopram | Fluoxetine (10 µM) |

| DAT | HEK293 cells expressing hDAT | [³H]WIN 35,428 | Cocaine (10 µM) |

| NET | SK-N-BE(2)C cells (endogenous hNET) | [³H]Nisoxetine | Desipramine (10 µM) |

-

Membrane Preparation:

-

Culture cells expressing the target transporter to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a BCA assay.

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or non-specific ligand.

-

50 µL of N-(4-chlorophenyl)pyrrolidin-3-amine at various concentrations (e.g., 0.1 nM to 10 µM).

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation (10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Monoamine Uptake Assays

Functional assays measure the ability of a compound to inhibit the transport of a substrate into the cell. These assays provide a more direct measure of the compound's effect on transporter activity.

Table 2: Functional Monoamine Uptake Assay Parameters

| Target | Cell Line/Preparation | Substrate | Inhibitor Control |

| SERT | HEK293 cells expressing hSERT | [³H]Serotonin | Fluoxetine |

| DAT | Mouse brain synaptosomes | [³H]Dopamine | Cocaine |

| NET | SK-N-BE(2)C cells | [³H]Norepinephrine | Desipramine |

-

Synaptosome Preparation:

-

Dissect the striatum from a mouse brain and homogenize in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).[7]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet (synaptosomes) in uptake buffer (25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4).[7]

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome preparation with varying concentrations of N-(4-chlorophenyl)pyrrolidin-3-amine or a control inhibitor for 10 minutes at 37°C.

-

Initiate the uptake by adding [³H]Dopamine (final concentration ~10-20 nM).

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by rapid filtration through a glass fiber filter and wash with ice-cold uptake buffer.

-

Measure the radioactivity retained on the filters.

-

-

Data Analysis:

-

Determine the IC₅₀ value for the inhibition of dopamine uptake.

-

Workflow for Tier 1 Investigation

Caption: Workflow for Tier 1 investigation of monoamine transporter interaction.

Tier 2: Secondary Target Screening

If the results from Tier 1 are negative or ambiguous, or to build a more complete pharmacological profile, we proceed to investigate the secondary hypotheses.

GPCR Binding and Functional Assays

This involves screening the compound against a panel of serotonin and dopamine receptors, followed by functional assays for any identified high-affinity targets.

Table 3: Representative GPCR Targets for Screening

| Receptor Family | Specific Receptors | Radioligand |

| Serotonin | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇ | [³H]8-OH-DPAT, [³H]Ketanserin, [³H]Mesulergine, [³H]LSD, [³H]5-CT |

| Dopamine | D₁, D₂, D₃, D₄ | [³H]SCH 23390, [³H]Spiperone, [³H]7-OH-DPAT, [³H]Nemonapride |

| Chemokine | CCR2 | [¹²⁵I]CCL2 |

Many serotonin and dopamine receptors signal through the modulation of cyclic AMP (cAMP) levels.[8][9]

-

Cell Culture:

-

Use HEK293 cells stably expressing the receptor of interest (e.g., 5-HT₁ₐ, which is Gi-coupled).

-

-

Assay Procedure:

-

Seed cells in a 384-well plate and incubate overnight.

-

Pre-treat cells with varying concentrations of N-(4-chlorophenyl)pyrrolidin-3-amine for 15-30 minutes.

-

Stimulate the cells with an agonist (e.g., forskolin to activate adenylyl cyclase for Gi-coupled receptors, or a specific receptor agonist for Gs-coupled receptors).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luminescence-based).[10]

-

-

Data Analysis:

-

For antagonists of Gi-coupled receptors, the compound will reverse the forskolin-induced decrease in cAMP.

-

For antagonists of Gs-coupled receptors, the compound will inhibit the agonist-induced increase in cAMP.

-

Calculate the IC₅₀ or EC₅₀ from the concentration-response curve.

-

Enzyme Inhibition Assays

Based on the activities of other pyrrolidine derivatives, PDE4 and AKT are plausible enzymatic targets.

Table 4: Enzyme Inhibition Assay Parameters

| Enzyme | Substrate | Detection Method |

| PDE4B | cAMP | Fluorescence Polarization or Colorimetric |

| AKT1 | GSK-3 Fusion Protein | Western Blot for phosphorylated GSK-3 |

-

Reagents:

-

Recombinant human PDE4B enzyme.[11]

-

Fluorescently labeled cAMP (FAM-cAMP).

-

Binding agent that selectively binds to the linear AMP product.

-

-

Assay Procedure:

-

In a 96-well plate, incubate the PDE4B enzyme with varying concentrations of N-(4-chlorophenyl)pyrrolidin-3-amine for 15 minutes.

-

Initiate the reaction by adding FAM-cAMP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the binding agent.

-

Measure fluorescence polarization. In the absence of inhibition, cAMP is hydrolyzed to AMP, which is captured by the binding agent, resulting in a high polarization signal. An inhibitor will prevent this, leading to a low polarization signal.

-

-

Data Analysis:

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Workflow for Tier 2 Investigation

Sources

- 1. sophion.com [sophion.com]

- 2. content.abcam.com [content.abcam.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. content.abcam.com [content.abcam.com]

- 5. mdpi.com [mdpi.com]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 8. Dopamine Transporter Loss in 6-OHDA Parkinson’s Model Is Unmet by Parallel Reduction in Dopamine Uptake | PLOS One [journals.plos.org]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

The N-(4-chlorophenyl)pyrrolidin-3-amine Scaffold: A Privileged Pharmacophore for GPCR and Kinase Drug Discovery

[1][2]

Executive Summary

N-(4-chlorophenyl)pyrrolidin-3-amine represents a versatile "privileged structure" in modern drug discovery.[1][2] Structurally, it combines a constrained secondary amine (pyrrolidine) with a lipophilic aryl tail (4-chlorophenyl), linked via an amino group.[1][2] This specific architecture allows it to serve as a high-affinity ligand for multiple biological targets, most notably Chemokine Receptors (CCR1/CCR5) , Melanin-Concentrating Hormone Receptor 1 (MCH-1) , and specific Serine/Threonine Kinases (AKT/PKB) .[1][2]

This guide provides a comprehensive analysis of the scaffold’s binding modes, synthesis, and validation protocols for researchers optimizing lead compounds containing this moiety.[1][2]

Part 1: Structural Analysis & Pharmacophore Properties[1][2]

The Core Pharmacophore

The therapeutic utility of N-(4-chlorophenyl)pyrrolidin-3-amine stems from its ability to mimic the bioactive conformation of flexible diamines while reducing entropic penalties upon binding.[1][2]

| Feature | Chemical Property | Biological Function |

| Pyrrolidine Ring | Constrained 5-membered heterocycle | Restricts the N-C-C-N torsion angle; enhances selectivity over flexible chains.[1][2] |

| Secondary Amine (N1) | Basic center ( | Forms critical salt bridges with Asp/Glu residues in GPCR transmembrane domains.[1][2] |

| Aniline Linker (NH) | Hydrogen Bond Donor (HBD) | Interacts with backbone carbonyls or side-chain acceptors (e.g., Ser/Thr).[1][2] |

| 4-Chlorophenyl | Lipophilic/Electron-withdrawing | Occupies hydrophobic pockets; Cl-substitution increases metabolic stability (blocks para-oxidation).[1][2] |

| Chirality (C3) | Stereogenic Center | The (3S) and (3R) enantiomers often exhibit >100-fold differences in potency due to spatial constraints.[1][2] |

Metabolic Considerations

While the 4-chloro substitution blocks para-hydroxylation on the phenyl ring, the pyrrolidine ring itself is susceptible to oxidative metabolism.[1][2]

-

Primary Metabolic Liability:

-carbon oxidation by CYP450 enzymes (typically CYP2D6 or CYP3A4) leading to lactam formation (2-pyrrolidinone or 5-pyrrolidinone derivatives).[1][2] -

Mitigation Strategy: Substitution at the pyrrolidine C2 or C5 positions (e.g., gem-dimethyl) or fluorination can block this metabolic soft spot.[1][2]

Part 2: Primary Therapeutic Targets[1][2]

Chemokine Receptors (CCR1 / CCR5)

The 3-aminopyrrolidine scaffold is a classic core for chemokine receptor antagonists, used to treat autoimmune diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis).[1][2]

-

Mechanism: The basic pyrrolidine nitrogen mimics the positively charged N-terminus of the endogenous chemokine ligand, forming an ionic bond with a conserved Aspartic Acid residue (e.g., Asp284 in CCR1) in the transmembrane bundle.[1][2]

-

Binding Mode: The 4-chlorophenyl group projects into a hydrophobic sub-pocket (often defined by Tyr/Phe residues), locking the receptor in an inactive conformation.[1][2]

Serine/Threonine Kinase Inhibition (AKT/PKB)

Recent fragment-based screens have identified N-aryl-aminopyrrolidines as potent inhibitors of the AKT signaling pathway, which is hyperactivated in glioblastoma and breast cancer.[1][2]

-

Role: The scaffold acts as a linker or solvent-front binder.[1][2] In some series (e.g., pyrano[2,3-c]pyrazoles), the N-(4-chlorophenyl) moiety improves potency against AKT2 by filling the ATP-binding pocket's hydrophobic region.[1][2]

-

Therapeutic Relevance: Inhibition of AKT2 induces apoptosis in glioma cells, making this scaffold a viable lead for oncology programs.[2]

Melanin-Concentrating Hormone Receptor 1 (MCH-1)

MCH-1 antagonists are pursued for obesity and anxiety treatment.[1][2] The 3-aminopyrrolidine core serves as a rigid spacer that positions two aromatic systems at the correct distance to bridge the MCH-1 binding site.[1][2]

Part 3: Experimental Protocols

Synthesis: Reductive Amination (Preferred Route)

This protocol ensures the retention of stereochemistry if starting from chiral N-Boc-3-pyrrolidinone.[1][2]

Reagents:

Step-by-Step Methodology:

-

Imine Formation: Dissolve N-Boc-3-pyrrolidinone and 4-chloroaniline in dry DCM under

atmosphere. Add catalytic acetic acid.[1][2] Stir at Room Temperature (RT) for 2 hours to form the imine intermediate. -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir overnight (12-16h).

-

Quench: Quench with saturated

solution. Extract with DCM (3x).[1][2] -

Deprotection: Dissolve the crude N-Boc intermediate in 4M HCl/Dioxane. Stir for 2 hours to remove the Boc group.

-

Purification: Precipitate the hydrochloride salt with diethyl ether or purify the free base via flash chromatography (DCM:MeOH:NH3).

In Vitro Binding Assay (CCR1 Radioligand Binding)

To validate affinity, a competition binding assay is standard.[1][2]

Materials:

-

Membranes from CHO cells stably expressing human CCR1.[1][2]

-

Radioligand: [

I]-MIP-1 -

Assay Buffer: 50 mM HEPES, 5 mM

, 1 mM

Protocol:

-

Preparation: Dilute membranes to 5-10 µg protein/well in Assay Buffer.

-

Incubation: In a 96-well plate, add:

-

Equilibrium: Incubate for 90 minutes at RT with gentle shaking.

-

Harvest: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl).[1][2]

-

Analysis: Measure radioactivity in a scintillation counter. Calculate

using non-linear regression (GraphPad Prism).

Part 4: Visualization of Signaling & Logic[1][2]

The following diagram illustrates the "Scaffold-to-Target" logic, mapping the structural features of N-(4-chlorophenyl)pyrrolidin-3-amine to its biological effects.

Figure 1: Pharmacophore mapping of N-(4-chlorophenyl)pyrrolidin-3-amine features to specific molecular interactions in GPCR and Kinase binding pockets.[1][2]

References

-

Vala, R. M., et al. (2021).[1][2][3] Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Bioorganic & Medicinal Chemistry Letters.

-

Manallack, D. T. (2007).[1][2] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

-

Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry: Privileged Structures. Academic Press.[1][2] (General Reference for Aminopyrrolidine Scaffolds in GPCRs).

-

PubChem. (2025).[1][2] Compound Summary: 3-(4-chlorophenylamino)pyrrolidine.[1][2] National Library of Medicine.[1][2]

A Technical Guide to the Research-Scale Procurement and Synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine

Abstract

N-(4-chlorophenyl)pyrrolidin-3-amine and its derivatives represent a significant scaffold in medicinal chemistry, particularly in the development of receptor ligands and other targeted therapeutics. This guide provides an in-depth analysis for researchers on the commercial availability, procurement strategies, and a viable synthetic pathway for this key research chemical. We address the often-fragmented landscape of direct suppliers and present chemical synthesis as a robust and practical alternative for obtaining high-purity material for research and development. This document includes detailed physicochemical properties, a comparative table of suppliers for precursors, a step-by-step synthetic protocol via Buchwald-Hartwig amination, and essential safety and handling guidelines.

Introduction: The Significance of the Chlorophenyl-pyrrolidine Scaffold

The N-aryl pyrrolidine motif is a privileged structure in modern drug discovery. The pyrrolidine ring offers a saturated, three-dimensional scaffold that can orient substituents in precise vectors, while the N-aryl group, in this case, a 4-chlorophenyl moiety, provides a key interaction point for engaging with biological targets. The presence of the chlorine atom can enhance binding affinity through halogen bonding, improve metabolic stability, and modulate pharmacokinetic properties.

Derivatives of this core structure have been investigated as potent ligands for various receptors. For instance, related trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides have been synthesized and characterized as high-affinity ligands for the melanocortin-4 receptor (MC4R), a key target in metabolic disease research[1]. The subject of this guide, N-(4-chlorophenyl)pyrrolidin-3-amine (CAS No. 180330-10-3), serves as a foundational building block for creating libraries of such compounds, enabling structure-activity relationship (SAR) studies and the optimization of lead candidates.

Physicochemical Properties & Identifiers

A clear understanding of a compound's properties is the first step in its successful application. The key identifiers and properties for N-(4-chlorophenyl)pyrrolidin-3-amine are summarized below.

| Property | Value | Source |

| CAS Number | 180330-10-3 | Santa Cruz Biotechnology |

| Molecular Formula | C₁₀H₁₃ClN₂ | Santa Cruz Biotechnology |

| Molecular Weight | 196.68 g/mol | Santa Cruz Biotechnology |

| Canonical SMILES | C1C(NC(C1)N)C2=CC=C(C=C2)Cl | Inferred |

| InChI Key | (Not publicly indexed) | - |

| Appearance | (Typically off-white to yellow solid) | Assumed |

| Solubility | (Expected: Soluble in DMSO, MeOH, DCM) | Assumed |

Commercial Availability & Procurement Strategy

The commercial landscape for specialized chemical building blocks can be complex. Availability is often dictated by demand in large-scale manufacturing, leaving research-scale quantities with a more limited set of suppliers.

Direct Sourcing

Direct commercial availability of N-(4-chlorophenyl)pyrrolidin-3-amine for research purposes is limited but not non-existent. As of the date of this guide, the following supplier has been identified:

-

Santa Cruz Biotechnology (SCBT): Lists the compound, confirming its availability for proteomics and research applications. Researchers are advised to contact the supplier directly for current stock, purity, and lead times.

Procurement Decision Workflow: To Buy or to Synthesize?

When direct sourcing is limited, delayed, or does not meet specific purity requirements, in-house synthesis becomes the most viable alternative. The decision process involves weighing factors of cost, time, required purity, and available laboratory capabilities.

Caption: Procurement decision workflow for acquiring the target compound.

Sourcing Key Synthetic Precursors

A synthetic approach requires the reliable sourcing of starting materials. The most plausible synthesis, a Buchwald-Hartwig amination, requires a protected aminopyrrolidine and a suitable aryl halide.

| Precursor Name | CAS Number | Representative Supplier(s) | Typical Purity | Notes |

| tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186555-55-9 | MilliporeSigma, TCI, Key Organics | >97% | A common, stable precursor with a readily removable Boc protecting group. |

| 1-Chloro-4-iodobenzene | 637-87-6 | MilliporeSigma, Fisher Scientific, Alfa Aesar | >98% | The iodide is more reactive than chloride in Pd-catalyzed cross-coupling, ensuring selective reaction at the desired position. |

| (Rac)-3-Aminopyrrolidine dihydrochloride | 116131-76-9 | MilliporeSigma, Combi-Blocks | >95% | Can be used directly but requires careful base selection and may lead to side reactions. Protection is generally preferred. |

Synthesis Pathway: Buchwald-Hartwig Amination

For research laboratories, the Buchwald-Hartwig amination is a powerful and reliable method for forming the critical C-N bond between the pyrrolidine nitrogen and the chlorophenyl ring[2]. This palladium-catalyzed cross-coupling reaction is well-documented and tolerant of a wide range of functional groups.

Proposed Synthetic Scheme

The two-step synthesis involves the initial coupling reaction followed by the deprotection of the amine.

Caption: Proposed two-step synthesis of the target compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example and must be adapted and optimized by the end-user. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of tert-Butyl 3-((4-chlorophenyl)amino)pyrrolidine-1-carboxylate

-

Setup: To an oven-dried Schlenk flask, add sodium tert-butoxide (1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq.) and 1-chloro-4-iodobenzene (1.1 eq.) followed by anhydrous toluene (approx. 0.1 M concentration).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to N-(4-chlorophenyl)pyrrolidin-3-amine

-

Dissolution: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in dioxane at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS indicates the complete consumption of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with aqueous NaOH or NaHCO₃ to a pH > 10.

-

Extraction: Extract the aqueous layer multiple times with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification via crystallization or chromatography may be necessary.

Applications and Research Context

The primary value of N-(4-chlorophenyl)pyrrolidin-3-amine is as a versatile chemical intermediate. Its bifunctional nature—a secondary aniline for further substitution and a primary amine for amide coupling or reductive amination—allows for rapid diversification.

-

Medicinal Chemistry: It is a key building block for synthesizing libraries of compounds for screening against biological targets. As noted, related structures show high affinity for the melanocortin-4 receptor, suggesting its utility in developing treatments for obesity and other metabolic disorders[1].

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a fragment for screening campaigns to identify initial low-affinity binders to a protein target, which can then be elaborated into more potent leads.

-

Material Science: N-aryl amines are also used in the development of organic electronic materials, although applications for this specific molecule are not widely documented.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) for N-(4-chlorophenyl)pyrrolidin-3-amine was publicly available at the time of this writing. Therefore, a conservative approach to safety must be taken based on the hazards of analogous compounds.

-

Hazard Profile (Inferred):

-

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE: safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Consider storing under an inert atmosphere (Argon or Nitrogen) to prevent degradation, as amines can be sensitive to air and light.

-

Conclusion

N-(4-chlorophenyl)pyrrolidin-3-amine is a valuable building block for researchers in drug discovery and chemical biology. While direct commercial sourcing is limited, this guide demonstrates that the compound is accessible. A strategic approach, weighing direct purchase against a well-defined synthetic route like the Buchwald-Hartwig amination, empowers researchers to reliably obtain this key intermediate. By understanding the available procurement channels, leveraging robust synthetic chemistry, and adhering to strict safety protocols, scientific teams can effectively integrate this and similar scaffolds into their research and development pipelines.

References

-

Safety Data Sheet - 4-(4-Chlorophenyl)pyrrolidin-2-one. Angene Chemical. [Link]

-

Safety Data Sheet - N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine. KISHIDA CHEMICAL CO., LTD. [Link]

-

Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. angenechemical.com [angenechemical.com]

Technical Guide: Safety and Handling of N-(4-chlorophenyl)pyrrolidin-3-amine

Executive Summary

N-(4-chlorophenyl)pyrrolidin-3-amine is a specialized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules. Characterized by a pyrrolidine ring coupled to a 4-chlorophenyl moiety via a secondary amine linkage, this compound presents specific handling challenges due to its basicity, potential for oxidation, and toxicological profile associated with halogenated aniline derivatives.

This guide provides a rigorous technical framework for the safe storage, manipulation, and synthesis of this compound, designed for researchers operating in high-compliance drug discovery environments.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the fundamental properties of the target molecule is the first line of defense in risk mitigation.

| Property | Description |

| Chemical Name | N-(4-chlorophenyl)pyrrolidin-3-amine |

| CAS Number | Not widely listed as commodity; often synthesized in situ. (Related: 3-(4-chlorophenyl)pyrrolidine CAS: 120418-62-4) |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 196.68 g/mol |

| Physical State | Viscous oil (Free Base) / Crystalline Solid (HCl/TFA Salt) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free Base) |

| pKa (Predicted) | ~9.5 (Pyrrolidine N), ~3.5 (Aniline N) |

| Stability | Hygroscopic; sensitive to air oxidation (N-oxide formation). |

Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer may be limited, a Structure-Activity Relationship (SAR) assessment based on the 4-chloroaniline and pyrrolidine substructures mandates the following GHS classifications.

Core Hazards

-

Acute Toxicity (Oral/Inhalation): The chlorophenyl-amine moiety suggests potential for methemoglobinemia upon high exposure, similar to chloroaniline.

-

Skin/Eye Corrosion: Secondary amines are caustic. Expect Category 2 (Irritant) or Category 1 (Damage) depending on concentration.

-

Sensitization: Potential skin sensitizer.

Exposure Response Logic

The following decision tree outlines the immediate response protocols for accidental exposure.

Figure 1: Immediate response workflow for acute exposure incidents.

Engineering Controls & Personal Protective Equipment (PPE)

To ensure scientific integrity and safety, a "Defense in Depth" strategy is required.

Engineering Controls

-

Primary Containment: All handling of the neat solid or concentrated solutions must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation, which can produce toxic N-oxide impurities.

PPE Matrix

-

Respiratory: If manipulating fine powders outside a hood (not recommended), use a NIOSH-approved N95 or P100 respirator.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile.

-

Outer Layer: 4-8 mil Nitrile or Neoprene (Aniline derivatives can permeate thin nitrile).

-

-

Ocular: Chemical splash goggles. Face shield required during large-scale synthesis (>5g).

Experimental Protocol: Synthesis & Purification

For researchers requiring this compound, in situ preparation via Reductive Amination is the industry standard for high purity and safety. This route avoids the handling of highly toxic alkylating agents.

Reaction Pathway

The synthesis couples 1-Boc-3-pyrrolidinone with 4-chloroaniline, followed by deprotection.

Figure 2: Step-wise synthetic pathway for N-(4-chlorophenyl)pyrrolidin-3-amine.

Detailed Methodology

Reagents: 1-Boc-3-pyrrolidinone (1.0 eq), 4-Chloroaniline (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE).

-

Imine Formation: In a flame-dried flask under Argon, dissolve 1-Boc-3-pyrrolidinone and 4-chloroaniline in anhydrous DCE (0.2 M). Add Acetic Acid.[1] Stir at Room Temperature (RT) for 2 hours.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.

-

Expert Insight: STAB is preferred over NaCNBH₃ to avoid toxic cyanide byproducts and ensure better selectivity [1].

-

-

Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.

-

Deprotection: Dissolve intermediate in DCM. Add TFA (10-20% v/v). Stir 2h. Concentrate to yield the TFA salt.

-

Note: For free base, partition between DCM and 1N NaOH, then dry and concentrate.

-

Storage and Waste Disposal

Storage Conditions

-

Temperature: Store at 2°C to 8°C.

-

Container: Amber glass vials with Teflon-lined caps (protect from light).

-

Hygroscopicity: Store in a desiccator or under inert gas.

Disposal

-

Aqueous Streams: Do not release to drains. This compound is potentially toxic to aquatic life (aniline derivative).

-

Solid Waste: Pack in sealed containers labeled "Toxic Organic Solid."

-

Incineration: Must be disposed of via a licensed chemical waste contractor capable of high-temperature incineration with scrubber systems (due to Chlorine content).

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Chloroaniline.

-

European Chemicals Agency (ECHA). (2025).[4] Substance Information: Pyrrolidine Derivatives.

-

Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Aniline and Derivatives.

Sources

- 1. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-(4-Chlorophenyl)-2-pyrrolidinone | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(4-chlorophenyl)pyrrolidin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of N-(4-chlorophenyl)pyrrolidin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Molecular Structure and Overview

N-(4-chlorophenyl)pyrrolidin-3-amine, with a molecular formula of C₁₀H₁₃ClN₂ and a molecular weight of 196.68 g/mol , is a substituted pyrrolidine derivative.[1] The structural complexity, arising from the combination of an aromatic ring, a saturated heterocyclic system, and primary and secondary amine functionalities, gives rise to a unique spectroscopic fingerprint. This guide will systematically dissect this fingerprint.

"N1" -- "C1"; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "N1"; "C3" -- "N2"; "N1" -- "C5"; "C5" -- "C6"; "C6" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C5"; "C8" -- "Cl";

// Positioning nodes for clarity "N1" [pos="0,0!"]; "C1" [pos="-1,0.5!"]; "C2" [pos="-1,-0.5!"]; "C3" [pos="0,-1!"]; "C4" [pos="1,-0.5!"]; "C5" [pos="1,0.5!"]; "C6" [pos="2,0.5!"]; "C7" [pos="2.5,0!"]; "C8" [pos="2,-0.5!"]; "C9" [pos="1.5,-0.5!"]; "Cl" [pos="3,-0.5!"]; "N2" [pos="0,-1.5!"]; }

Figure 1: Chemical structure of N-(4-chlorophenyl)pyrrolidin-3-amine.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(4-chlorophenyl)pyrrolidin-3-amine, both ¹H and ¹³C NMR are critical for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of N-(4-chlorophenyl)pyrrolidin-3-amine is expected to show distinct signals for the aromatic protons, the pyrrolidine ring protons, and the amine protons. The predicted chemical shifts (δ) are presented in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to N) | 6.6 - 6.8 | Doublet | 2H |

| Aromatic (ortho to Cl) | 7.1 - 7.3 | Doublet | 2H |

| Pyrrolidine CH-N | ~3.5 | Multiplet | 1H |

| Pyrrolidine CH₂ (adjacent to N) | 3.2 - 3.4 | Multiplet | 2H |

| Pyrrolidine CH₂ (C4) | 1.8 - 2.2 | Multiplet | 2H |

| Pyrrolidine CH-NH₂ | ~3.1 | Multiplet | 1H |

| NH₂ | 1.5 - 2.5 (broad) | Singlet | 2H |

| NH (pyrrolidine) | 3.0 - 4.0 (broad) | Singlet | 1H |

Interpretation:

-

The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-donating nitrogen atom will shield the ortho protons, shifting them upfield compared to the protons ortho to the electron-withdrawing chlorine atom.

-

The protons on the pyrrolidine ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons on carbons attached to nitrogen atoms will be deshielded and appear at higher chemical shifts.

-

The amine protons (NH and NH₂) will likely appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-N | 145 - 148 |

| Aromatic C-Cl | 120 - 125 |

| Aromatic CH (ortho to N) | 113 - 116 |

| Aromatic CH (ortho to Cl) | 128 - 130 |

| Pyrrolidine C-N | ~50 |

| Pyrrolidine C-NH₂ | ~55 |

| Pyrrolidine CH₂ (adjacent to N) | ~47 |

| Pyrrolidine CH₂ (C4) | ~30 |

Interpretation:

-

The aromatic carbons will resonate in the typical downfield region (110-150 ppm). The carbons directly attached to nitrogen and chlorine will have distinct chemical shifts due to the electronic effects of these substituents.

-

The aliphatic carbons of the pyrrolidine ring will appear in the upfield region of the spectrum. The carbons bonded to nitrogen will be deshielded relative to the other methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400 - 3250 | Medium, two bands |

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium, one band |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium to strong |

| N-H Bend (primary amine) | 1650 - 1580 | Medium to strong |

| Aromatic C=C Stretch | 1600 & 1475 | Medium |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium |

| C-Cl Stretch | 850 - 550 | Strong |

Interpretation:

-

The presence of two N-H stretching bands for the primary amine and one for the secondary amine in the 3400-3300 cm⁻¹ region would be a key indicator of the amine functionalities.[3]

-

The N-H bending vibration of the primary amine around 1600 cm⁻¹ is also a characteristic feature.[3]

-

Strong absorptions corresponding to aromatic and aliphatic C-N stretching will be present.

-

A strong band in the lower frequency region will indicate the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).[4]

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that often yields the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Predicted Mass Spectrum

-

Molecular Ion: Under ESI conditions, the protonated molecule [M+H]⁺ is expected at m/z 197. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+H+2]⁺ peak at m/z 199 with roughly one-third the intensity of the m/z 197 peak.

-

Key Fragment Ions: The fragmentation of N-(4-chlorophenyl)pyrrolidin-3-amine is likely to involve cleavages of the pyrrolidine ring and the bond between the aromatic ring and the nitrogen atom.

A -> B [label="-NH₃"]; A -> C; C -> D; C -> E; }

Figure 2: Plausible fragmentation pathway for N-(4-chlorophenyl)pyrrolidin-3-amine in ESI-MS.Interpretation of Fragmentation:

-

Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 180/182.

-